molecular formula C15H22N2O3 B2436979 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 2034262-32-1

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea

Cat. No. B2436979
CAS RN: 2034262-32-1
M. Wt: 278.352
InChI Key: SZTXNCZJNJJJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. This compound has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Crystal Structure and Herbicide Activity

The crystal structure of a phenylurea herbicide, which shares a structural similarity with the compound by featuring a urea moiety, has been analyzed. This research highlights the herbicidal potential of urea derivatives and their structural characteristics. The study conducted by Kang et al. (2015) on metobromuron demonstrates the utility of crystallographic analysis in understanding the interaction mechanisms of urea-based herbicides with their targets (Kang, Kim, Kwon, & Kim, 2015).

Enzymatic Acylation in Green Chemistry

Research on the enzymatic acylation of pharmacologically interesting nucleosides, including a urea derivative, underscores the role of urea compounds in green chemistry applications. Simeó, Sinisterra, and Alcántara (2009) have shown that urea derivatives can be effectively used in enzymatic reactions, offering a sustainable alternative to traditional chemical processes (Simeó, Sinisterra, & Alcántara, 2009).

Fluorescence Probes for Analyte Detection

Urea derivatives have been developed as solvatochromic fluorescence probes for detecting analytes like carboxylic acids, alcohols, and fluoride ions. Bohne et al. (2005) explored the use of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea as a fluorescence probe, demonstrating the compound's potential in sensing applications (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).

Hydrogel Formation and Physical Properties Tuning

Lloyd and Steed (2011) investigated the formation of hydrogels using a urea derivative, highlighting the influence of anions on the gel's rheology and morphology. This research points to the potential of urea derivatives in creating materials with tunable physical properties (Lloyd & Steed, 2011).

Corrosion Inhibition

Studies have also explored the use of urea derivatives as corrosion inhibitors. Bahrami and Hosseini (2012) investigated the inhibition effect of specific urea compounds on mild steel in hydrochloric acid solutions, demonstrating the compounds' effectiveness in protecting against corrosion (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-8-7-16-14(18)17-11-15(20-2)9-12-5-3-4-6-13(12)10-15/h3-6H,7-11H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTXNCZJNJJJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CC2=CC=CC=C2C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-methoxyethyl)urea

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